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Compound of Interest

2-(Acetyloxy)-6-methylbenzoic
Compound Name:

acid

cat. No.: B1312102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-(acetyloxy)-6-methylbenzoic acid, a key intermediate in various synthetic pathways.
While direct experimental spectra for this specific compound are not readily available in public
databases, this document compiles predicted spectroscopic values based on the analysis of its
structural analogues and established principles of spectroscopic interpretation. This guide is
intended to assist researchers in the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-(acetyloxy)-6-methylbenzoic acid. These
predictions are derived from the analysis of similar compounds and the known effects of the
functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-(Acetyloxy)-6-methylbenzoic acid
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10-13 Singlet, broad 1H -COOH
~7.8-8.0 Doublet 1H Ar-H
~7.2-7.4 Triplet 1H Ar-H
~7.0-7.2 Doublet 1H Ar-H
~2.4 Singlet 3H Ar-CHs
~2.2 Singlet 3H -OCOCHs

Table 2: Predicted 13C NMR Data for 2-(Acetyloxy)-6-methylbenzoic acid

Chemical Shift (6, ppm) Assighment
~170-175 -COOH
~168-170 -OCOCHs
~150-155 Ar-C (C-0)
~140-145 Ar-C (C-CHs)
~130-135 Ar-C (C-COOH)
~125-135 Ar-CH

~20-25 Ar-CHs

~20-22 -OCOCHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-(Acetyloxy)-6-methylbenzoic acid
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
2500-3300 Broad, Strong _

dimer)
1750-1770 Strong C=0 stretch (Ester)
1680-1710 Strong C=0 stretch (Carboxylic acid)
1580-1610 Medium C=C stretch (Aromatic ring)

C-O stretch (Ester and
1200-1300 Strong ) )

Carboxylic acid)

) O-H bend (Carboxylic acid

900-950 Broad, Medium

dimer)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-(Acetyloxy)-6-methylbenzoic acid
(Molecular Weight: 194.18 g/mol )

m/z Interpretation

194 [M]* (Molecular ion)

179 [M - CHs]*

152 [M - Cz2H20]* (Loss of ketene from acetyl group)
135 [M - COOH - CHs]*

119 [M - COOH - C2H20]*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
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A sample of 2-(acetyloxy)-6-methylbenzoic acid would be dissolved in a deuterated solvent,
typically deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds), containing
a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).[1] *H and
13C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.[1] For
identifying the acidic proton of the carboxylic acid, a D20 exchange experiment can be
performed where a few drops of deuterium oxide are added to the NMR tube, and the
disappearance of the broad singlet in the 10-14 ppm region is observed.[2]

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film from a volatile
solvent. The spectrum would be recorded over the range of 4000-400 cm~1.[3] The
characteristic broad O-H stretch of the carboxylic acid dimer is a key diagnostic feature.[4][5]

Mass Spectrometry

Mass spectral analysis would be performed using an electron ionization (El) mass
spectrometer. The sample would be introduced into the ion source, typically via a direct
insertion probe or after separation by gas chromatography. The fragmentation pattern,
including the molecular ion peak and characteristic fragment ions, would be analyzed to
confirm the molecular weight and structure of the compound.[6][7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-(acetyloxy)-6-methylbenzoic acid.
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Sample Preparation
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-(Acetyloxy)-6-methylbenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312102#spectroscopic-data-for-2-acetyloxy-6-
methylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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